![molecular formula C6H10 B14156240 Bicyclo[2.2.0]hexane CAS No. 186-04-9](/img/structure/B14156240.png)
Bicyclo[2.2.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.0]hexane is a unique organic compound characterized by its bicyclic structure, which consists of two fused cyclobutane rings. This compound is notable for its strained ring system, which imparts distinct chemical reactivity and physical properties. The structural simplicity and relatively low molecular symmetry of this compound make it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.0]hexane can be synthesized through several methods, one of which involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions. This method leverages the use of photochemistry to access new building blocks via cycloaddition, which can then be derivatized through numerous transformations . Another approach involves the use of mechanical force to activate specific C–C bonds in this compound, leading to various reaction pathways .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of photochemical cycloaddition and mechanochemical activation can be scaled up for industrial applications. These methods offer efficient and modular approaches to producing this compound and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.0]hexane undergoes several types of chemical reactions, including:
Retro-[2+2] Cycloreversion: This reaction involves the cleavage of the cyclobutane ring, resulting in the formation of two alkenes.
1,3-Allylic Migration: This reaction involves the migration of an allylic group within the molecule.
4π-Electrocyclic Ring-Opening: This reaction leads to the opening of the bicyclic structure, forming a conjugated diene.
Common Reagents and Conditions
The reactions of this compound often require specific conditions and reagents:
Photochemical Reactions: These reactions typically require ultraviolet light and can be facilitated by the presence of photosensitizers.
Mechanical Force: The application of mechanical force, such as sonication, can selectively activate specific C–C bonds in the molecule.
Major Products
The major products formed from the reactions of this compound include alkenes, conjugated dienes, and various substituted derivatives, depending on the specific reaction pathway and conditions .
Applications De Recherche Scientifique
Bicyclo[2.2.0]hexane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of bicyclo[2.2.0]hexane involves the selective activation of specific C–C bonds through mechanical force or photochemical reactions. This selective activation leads to various reaction pathways, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening . The molecular targets and pathways involved are primarily the strained C–C bonds within the bicyclic structure .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane: This compound also features a bicyclic structure but with different ring sizes and strain characteristics.
Bicyclo[1.1.1]pentane: Known for its high strain and unique reactivity, this compound serves as a bioisostere in medicinal chemistry.
The uniqueness of this compound lies in its ability to undergo diverse reaction pathways under mechanical force, making it a valuable mechanophore in polymer chemistry .
Propriétés
Numéro CAS |
186-04-9 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
bicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2 |
Clé InChI |
YZLCEXRVQZNGEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


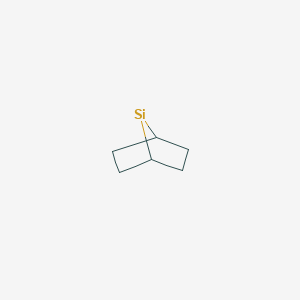
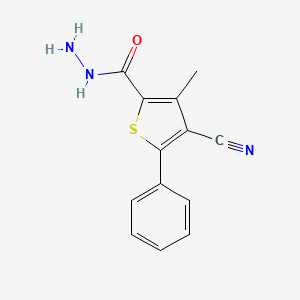
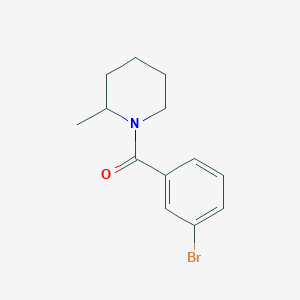
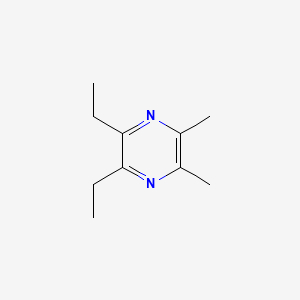
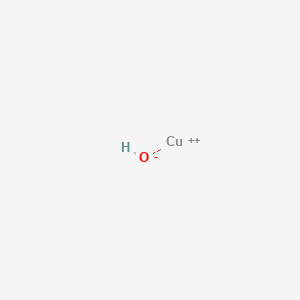
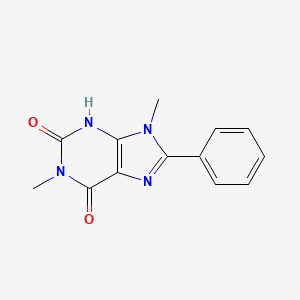
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)

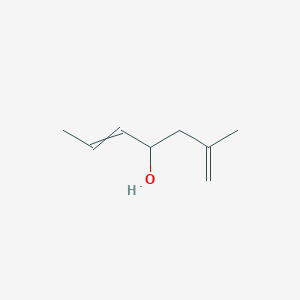

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)

